4-(4-Methyl-piperidin-1-yl)-benzonitrile
Overview
Description
4-(4-Methyl-piperidin-1-yl)-benzonitrile, also known as MPBD, is a chemical compound that has gained significant attention in the field of scientific research. This compound has shown potential in various research applications, including neuroscience, pharmacology, and medicinal chemistry.
Scientific Research Applications
Antiprotozoal Agents
Amoebiasis, caused by the protozoan parasite Entamoeba histolytica, is a serious gastrointestinal disease with significant global impact. Existing drugs like metronidazole, tinidazole, and ornidazole have limitations due to adverse side effects and drug resistance. Novel ferrocene-substituted pyrimidine-based organometallic compounds, including 4-(4-methylpiperidin-1-yl)benzonitrile, have been synthesized and evaluated. These compounds exhibit excellent solubility, low toxicity, and promising pharmacokinetic properties. Molecular docking studies indicate strong interactions with the target site, positioning them as potential leads for effective antiprotozoal agents .
Pharmacokinetics and ADMET Properties
Assessing absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is critical during drug development. Researchers investigate the compound’s solubility, permeability, clearance, and oral toxicity. Favorable ADMET profiles contribute to its potential as a drug candidate.
Mechanism of Action
Target of Action
The primary target of 4-(4-Methyl-piperidin-1-yl)-benzonitrile is the Macrophage colony-stimulating factor 1 receptor (M-CSF1R) . M-CSF1R is a type of protein known as a tyrosine kinase receptor, which is involved in certain cellular processes, including cell proliferation and differentiation .
Mode of Action
It is believed to interact with its target, the m-csf1r, and modulate its activity . This interaction could lead to changes in the receptor’s function, potentially influencing the processes of cell proliferation and differentiation .
Biochemical Pathways
The biochemical pathways affected by 4-(4-Methyl-piperidin-1-yl)-benzonitrile are likely related to its interaction with the M-CSF1R. The M-CSF1R is involved in several pathways, including those related to cell growth and differentiation . By modulating the activity of this receptor, 4-(4-Methyl-piperidin-1-yl)-benzonitrile could potentially influence these pathways and their downstream effects .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability and overall effectiveness .
Result of Action
The molecular and cellular effects of 4-(4-Methyl-piperidin-1-yl)-benzonitrile’s action would depend on its interaction with the M-CSF1R and the subsequent changes in the receptor’s function . These effects could include alterations in cell proliferation and differentiation, among other cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(4-Methyl-piperidin-1-yl)-benzonitrile. Factors such as temperature, pH, and the presence of other molecules could affect the compound’s stability and its interaction with the M-CSF1R . .
properties
IUPAC Name |
4-(4-methylpiperidin-1-yl)benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-11-6-8-15(9-7-11)13-4-2-12(10-14)3-5-13/h2-5,11H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTREFVKULGGHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC=C(C=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90389977 | |
Record name | 4-(4-Methyl-piperidin-1-yl)-benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90389977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
85872-87-3 | |
Record name | 4-(4-Methyl-piperidin-1-yl)-benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90389977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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